Structural Distinction from Positional Isomers: The 2-Methoxybenzamide vs. 3-Methoxybenzamide Selectivity Gate
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (CAS 868370-50-7, MW 358.41) bears the methoxy substituent at the ortho (2-) position of the benzamide ring. Its direct positional isomer, N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide (CAS 868369-14-6, same MW 358.41), carries the methoxy group at the meta (3-) position . Both compounds were deposited in the same PubChem BioAssay screening campaign against the orphan GPCR GPR151, but they are tracked and reported as completely distinct entities with separate assay result records, confirming that screening centers treat this single-atom positional shift as sufficient to warrant independent evaluation . The ortho-methoxy configuration influences the dihedral angle between the benzamide carbonyl and the benzothiazole imine, potentially altering hydrogen-bonding geometry with target residues, whereas the meta-isomer presents a different electrostatic surface [1].
| Evidence Dimension | Methoxy substituent position on benzamide ring |
|---|---|
| Target Compound Data | 2-methoxy (ortho) – MW 358.41; IUPAC: N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide; CAS 868370-50-7 |
| Comparator Or Baseline | 3-methoxy (meta) – MW 358.41; IUPAC: N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide; CAS 868369-14-6 |
| Quantified Difference | Positional isomerism at the benzamide ring; distinct CAS registry numbers and independent BioAssay records; no identical biological result assignment. |
| Conditions | PubChem BioAssay: GPR151 cell-based high-throughput primary activator screen (Scripps Research Institute Molecular Screening Center) |
Why This Matters
For procurement in screening cascades, the 2-methoxy and 3-methoxy isomers are chemically distinct entities that cannot be used interchangeably; ordering the correct positional isomer is essential for reproducing screening results or performing SAR follow-up.
- [1] RU2251419C2 – Benzothiazole derivatives. Google Patents. Section discussing how amide substituent variations modulate receptor affinity and selectivity. View Source
